molecular formula C9H10ClN3O B2668992 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 886494-07-1

4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2668992
CAS No.: 886494-07-1
M. Wt: 211.65
InChI Key: IUPGLSXNWNAHKK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridin-6-one core substituted with a chloromethyl group at position 4 and methyl groups at positions 1 and 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive pyrazole and pyridine derivatives.

Properties

IUPAC Name

4-(chloromethyl)-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-5-8-6(4-10)3-7(14)11-9(8)13(2)12-5/h3H,4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPGLSXNWNAHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloromethylpyridine with 1,3-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed

Major Products

The major products formed from these reactions include substituted pyrazolopyridines, oxides, and reduced derivatives, which can further be used in various synthetic applications .

Scientific Research Applications

Anticancer Activity

Studies indicate that compounds within the pyrazolo[3,4-b]pyridine class exhibit anticancer properties through various mechanisms:

  • Inhibition of Kinases : These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.

Anti-inflammatory Properties

Research has demonstrated that 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one possesses anti-inflammatory effects:

  • Cytokine Inhibition : It has been evaluated as an inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes .

Case Studies

StudyObjectiveFindings
Rimland et al. (2022)Evaluate anticancer activityThe compound showed significant inhibition of cancer cell lines with IC50 values in the low micromolar range .
Tageldin et al. (2021)Investigate anti-inflammatory effectsDemonstrated effective inhibition of COX enzymes, leading to reduced inflammation in vivo models .
Pan et al. (2020)Synthesize novel derivativesDeveloped new derivatives with enhanced potency against specific cancer types and improved selectivity for cancer cells over normal cells .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrazolo[3,4-b]pyridines is crucial for optimizing their pharmacological properties. Modifications at various positions on the core structure can lead to enhanced biological activity:

  • Substituents at N1 and C3 : Varying alkyl or aryl groups at these positions can significantly alter the compound's affinity for biological targets.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents and core heterocycles, influencing physicochemical and biological properties.

Key Observations

Substituent Effects: Chloromethyl vs. Difluoromethyl groups, however, may improve metabolic stability . Aromatic vs. Aliphatic Substitutions: The 1-phenyl group in analogs (e.g., ) introduces steric bulk and π-π interactions, whereas the 1,3-dimethyl groups in the target compound reduce steric hindrance, possibly improving solubility .

Core Heterocycle Differences :

  • Pyridine vs. Pyrimidine : The pyrimidine-core analog () has a more electron-deficient ring, which could alter binding affinity in enzymatic targets compared to the pyridine-based target compound .

Synthetic Routes :

  • The target compound is synthesized efficiently in aqueous PEG-400, aligning with green chemistry principles . In contrast, analogs like the 3-(4-chlorophenyl) derivative require reflux in acetic acid, which may limit scalability .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and its analogs?

  • Methodology : The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous PEG-400 at 90°C for 15 minutes. This solvent-free approach ensures high yields (85–95%) and recyclability of PEG-400, minimizing environmental impact .
  • Key Data : Reaction conditions (temperature, catalyst, solvent) and yields are summarized below:

ComponentsCatalyst/SolventTemp (°C)TimeYield (%)Reference
Aldehyde + Meldrum’s acid + 3-methyl-1H-pyrazol-5-aminePEG-400 (5 mol%)9015 min85–95

Q. How is the structural characterization of this compound performed in academic research?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectroscopy are standard. For example, ¹H-NMR confirms the chloromethyl group (δ ~4.5–5.0 ppm) and pyrazolo-pyridinone backbone (δ ~6.0–8.0 ppm) .
  • Advanced Tip : X-ray crystallography (e.g., Acta Cryst. E68, o2083) resolves ambiguities in regiochemistry for derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

  • Methodology : Regioselectivity challenges arise from competing cyclization pathways (e.g., pyrazolo[3,4-b]pyridin-6(7H)-one vs. pyrano[2,3-c]pyrazole isomers). Use in situ FT-IR to monitor reaction intermediates and optimize acid catalysts (e.g., Fe³⁺@K10) to favor the desired product .
  • Case Study : Cyclization of β-aminopropionic acid derivatives under acidic conditions exclusively yields the pyrazolo[3,4-b]pyridin-6(7H)-one isomer due to steric and electronic effects .

Q. What strategies enhance the molecular diversity of 4-(chloromethyl)-pyrazolo[3,4-b]pyridin-6(7H)-one scaffolds?

  • Methodology : Employ multicomponent domino reactions (e.g., aldehydes + 4-hydroxycoumarin + 3-aminopyrazoles) with iodine catalysis to synthesize fused heterocycles like dihydrochromeno-pyrazolo-pyridinones. This method avoids column chromatography and achieves yields >75% .
  • Example : Coupling with 4-aza-phenanthrene-3,10-dione derivatives via SBA-15-SO3H catalysis introduces bioactive moieties .

Q. How can researchers resolve challenges in deprotection of 1-substituted pyrazolo[3,4-b]pyridin-6(7H)-ones?

  • Methodology : Protecting groups (e.g., benzyl) at the 1-position hinder functionalization. Use catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH) for deprotection. Note: N-Oxidation of 1-benzyl derivatives may lead to β-substitution byproducts, requiring careful monitoring .

Q. What green chemistry approaches are applicable to synthesize this compound?

  • Methodology : Replace traditional solvents with PEG-400, which is recyclable (>5 cycles) and reduces waste. Fe³⁺@K10-catalyzed reactions under "on water" conditions further improve sustainability .

Bioactivity & Mechanistic Studies

Q. What methodologies are used to evaluate the bioactivity of 4-(chloromethyl)-pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

  • Methodology : Screen for antitumor activity via in vitro assays (e.g., MTT on cancer cell lines) and analyze structure-activity relationships (SAR). Derivatives with fused chromeno or coumarin rings show enhanced bioactivity due to increased π-π stacking .

Q. How do computational studies aid in optimizing the pharmacological profile of this scaffold?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking identifies binding interactions with target proteins (e.g., kinases). Validate with in situ FT-IR to track functional group changes during reactions .

Data Contradiction Analysis

Q. Why do reaction yields vary across different synthetic protocols for pyrazolo[3,4-b]pyridin-6(7H)-ones?

  • Analysis : Discrepancies arise from catalyst choice (e.g., PEG-400 vs. L-proline) and solvent polarity. PEG-400 enhances solubility of hydrophobic intermediates, improving yields by 10–15% compared to organic solvents .

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